Cas no 116530-22-4 (6-Methylnaphthalen-1-amine)

6-Methylnaphthalen-1-amine is a substituted naphthylamine derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring a methyl group at the 6-position and an amine at the 1-position of the naphthalene ring, provides reactivity useful for further functionalization. This compound is valued for its role in the synthesis of dyes, agrochemicals, and specialty chemicals. Its stability and well-defined reactivity profile make it a reliable building block in heterocyclic chemistry. Proper handling is required due to potential amine-related hazards. The product is typically supplied in high purity to ensure consistent performance in synthetic applications.
6-Methylnaphthalen-1-amine structure
6-Methylnaphthalen-1-amine structure
Product Name:6-Methylnaphthalen-1-amine
CAS No:116530-22-4
MF:C11H11N
MW:157.211742639542
MDL:MFCD17012483
CID:1095191
PubChem ID:21328787
Update Time:2025-10-28

6-Methylnaphthalen-1-amine Chemical and Physical Properties

Names and Identifiers

    • 6-Methylnaphthalen-1-amine
    • 1-Amino-6-methylnaphthalene
    • MFCD17012483
    • DS-9260
    • SB76347
    • 1-Naphthalenamine, 6-methyl-
    • SY121421
    • SCHEMBL4088386
    • JHQJTDIFWIZURA-UHFFFAOYSA-N
    • DTXSID70612497
    • DB-083943
    • CS-0152923
    • C71537
    • AKOS022189806
    • 6-Methylnaphthalen-1-ylamine
    • 116530-22-4
    • MDL: MFCD17012483
    • Inchi: 1S/C11H11N/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h2-7H,12H2,1H3
    • InChI Key: JHQJTDIFWIZURA-UHFFFAOYSA-N
    • SMILES: NC1=CC=CC2C=C(C)C=CC=21

Computed Properties

  • Exact Mass: 157.089149355g/mol
  • Monoisotopic Mass: 157.089149355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 26Ų

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6-Methylnaphthalen-1-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:116530-22-4)6-Methylnaphthalen-1-amine
Order Number:A1104565
Stock Status:in Stock
Quantity:1g/250mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:41
Price ($):355.0/179.0
Email:sales@amadischem.com

Additional information on 6-Methylnaphthalen-1-amine

6-Methylnaphthalen-1-amine: A Comprehensive Overview

6-Methylnaphthalen-1-amine (CAS No. 116530-22-4) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, also referred to as naphthylamine derivative, has garnered attention due to its unique chemical properties and potential uses in drug development, material synthesis, and industrial applications. In this article, we delve into the structural characteristics, synthesis methods, and recent advancements in the utilization of 6-Methylnaphthalen-1-amine, supported by the latest research findings.

The molecular structure of 6-Methylnaphthalen-1-amine consists of a naphthalene ring system with an amino group (-NH₂) attached at the 1-position and a methyl group (-CH₃) at the 6-position. This arrangement imparts distinct electronic properties to the molecule, making it a valuable precursor in organic synthesis. The compound's structure allows for various functionalization pathways, enabling its use in creating complex molecules with tailored functionalities.

Recent studies have highlighted the role of 6-Methylnaphthalen-1-amine in the development of advanced materials. For instance, researchers have explored its application in synthesizing conducting polymers and organic semiconductors. These materials exhibit promising electronic properties, making them suitable for use in flexible electronics, light-emitting diodes (LEDs), and photovoltaic devices. The ability of 6-Methylnaphthalen-1-amine to act as a building block for such materials underscores its importance in modern material science.

In the pharmaceutical industry, 6-Methylnaphthalen-1-amine has been investigated as a potential lead compound for drug discovery. Its unique structure enables interactions with biological targets, making it a candidate for developing new therapeutic agents. Recent research has focused on its role in anti-cancer drug design, where it has shown promise as a scaffold for creating molecules with selective cytotoxicity against cancer cells.

The synthesis of 6-Methylnaphthalen-1-amine involves multi-step processes that require precise control over reaction conditions. Traditional methods include Friedel-Crafts alkylation followed by ammination, while modern approaches leverage catalytic techniques to enhance efficiency and yield. The choice of synthesis pathway depends on the desired scale of production and the specific application of the compound.

Environmental considerations have also come into play with recent studies evaluating the eco-friendly production of 6-Methylnaphthalen-1-amine. Green chemistry principles are being integrated into its synthesis to minimize waste and reduce energy consumption. These efforts align with global sustainability goals and highlight the compound's potential for long-term industrial use.

In conclusion, 6-Methylnaphthalen-1-amine (CAS No. 116530-22-) stands as a testament to the ingenuity of modern chemistry. Its diverse applications across multiple disciplines and ongoing research into its properties ensure that this compound will remain a focal point for scientific innovation for years to come.

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Amadis Chemical Company Limited
(CAS:116530-22-4)6-Methylnaphthalen-1-amine
A1104565
Purity:99%/99%
Quantity:1g/250mg
Price ($):355.0/179.0
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